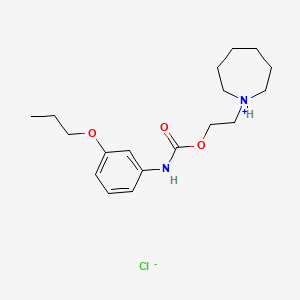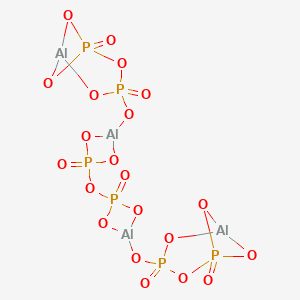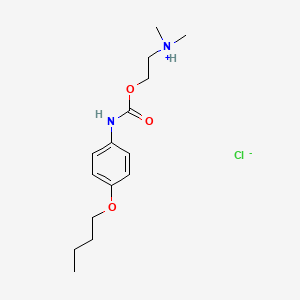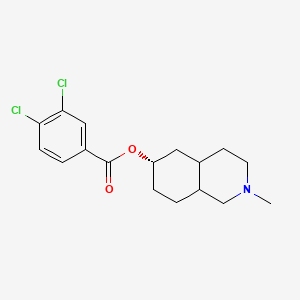
Tungsten monofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten monofluoride is a chemical compound with the formula WF. It is a member of the tungsten halides family and is known for its unique properties and applications in various fields. This compound has a molecular weight of 202.84 and is identified by the CAS Registry Number 51621-16-0 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungsten monofluoride can be synthesized through the reaction of tungsten with fluorine gas. The reaction typically occurs at high temperatures and involves the direct fluorination of tungsten metal. The process can be represented by the following equation:
W+F2→WF
Industrial Production Methods: Industrial production of this compound often involves the electrochemical dissolution of tungsten anodes in a melt of complex fluorides of alkali metals and hydrogen fluoride. This method allows for the synthesis of a gaseous mixture of tungsten hexafluoride and hydrogen, which can be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tungsten monofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher tungsten fluorides, such as tungsten hexafluoride.
Reduction: It can be reduced back to elemental tungsten under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Fluorine gas (F₂) at high temperatures.
Reduction: Hydrogen gas (H₂) or other reducing agents.
Substitution: Other halides or ligands in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Tungsten hexafluoride (WF₆)
Reduction: Elemental tungsten (W)
Substitution: Various tungsten halides and complexes
Wissenschaftliche Forschungsanwendungen
Tungsten monofluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals.
Wirkmechanismus
The mechanism of action of tungsten monofluoride involves its interaction with molecular targets and pathways at the atomic level. The compound can form strong bonds with other elements and molecules, leading to the formation of stable complexes. These interactions are primarily driven by the high electronegativity of fluorine and the unique electronic configuration of tungsten .
Vergleich Mit ähnlichen Verbindungen
Molybdenum monofluoride (MoF): Similar in structure and properties to tungsten monofluoride but with different electronic and chemical behavior.
Tungsten hexafluoride (WF₆): A higher fluoride of tungsten with different reactivity and applications.
Tungsten oxides (WO₃): Compounds with oxygen instead of fluorine, exhibiting different chemical and physical properties.
Uniqueness: this compound is unique due to its specific electronic configuration and the strong bond formed between tungsten and fluorine. This results in distinct chemical reactivity and stability compared to other tungsten halides and similar compounds .
Eigenschaften
CAS-Nummer |
51621-16-0 |
|---|---|
Molekularformel |
FW |
Molekulargewicht |
202.84 g/mol |
IUPAC-Name |
fluorotungsten |
InChI |
InChI=1S/FH.W/h1H;/q;+1/p-1 |
InChI-Schlüssel |
CPQKEELFWZMTHU-UHFFFAOYSA-M |
Kanonische SMILES |
F[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)


